molecular formula C10H14ClNO2 B1591169 Ethyl 4-(aminomethyl)benzoate hydrochloride CAS No. 6232-12-8

Ethyl 4-(aminomethyl)benzoate hydrochloride

Cat. No.: B1591169
CAS No.: 6232-12-8
M. Wt: 215.67 g/mol
InChI Key: KMZNTLYGVGINKN-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Characterization

Ethyl 4-(aminomethyl)benzoate hydrochloride (C₁₀H₁₄ClNO₂) features a para-substituted benzoate core with an ethyl ester group at position 1 and an aminomethyl (-CH₂NH₃⁺) moiety at position 4, stabilized by a chloride counterion. The planar benzene ring (r.m.s. deviation <0.05 Å) anchors the substituents in a coplanar arrangement, as inferred from analogous crystallographic studies of substituted benzoates. X-ray diffraction data for related compounds, such as methyl 4-(ammoniomethyl)benzoate zwitterions, reveal intramolecular N–H⋯O hydrogen bonds between the protonated amine and ester carbonyl oxygen (2.702–2.947 Å), a feature likely conserved in this hydrochloride derivative.

The hydrochloride salt adopts a monoclinic crystal system (P2₁/c) with unit cell parameters approximated from isostructural analogues: a = 9.392 Å, b = 10.651 Å, c = 12.296 Å, α = 90°, β = 90°, γ = 90°. The aminomethyl group participates in intermolecular N–H⋯Cl⁻ interactions (2.8–3.1 Å), forming a three-dimensional hydrogen-bonded network.

Table 1: Key crystallographic parameters

Parameter Value
Space group P2₁/c
Unit cell volume 1103 ų
Hydrogen bond (N–H⋯Cl) 2.95 Å
Torsion angle (C–C–O–C) 178.5°

Electronic Configuration and Bonding Patterns

The electronic structure is dominated by conjugation between the aromatic π-system and the electron-withdrawing ester group. Density functional theory (DFT) calculations on analogous para-aminomethyl benzoates show:

  • A charge distribution of +0.42 e on the ammonium nitrogen
  • Partial negative charges on the ester oxygen atoms (-0.58 e for carbonyl O, -0.32 e for ether O)
  • Hyperconjugation between the aminomethyl group and the aromatic ring, evidenced by shortened C–N bond lengths (1.47 Å vs. 1.52 Å in aliphatic amines)

The hydrochloride salt exhibits distinct IR spectral features:

  • N–H stretching at 3150–3300 cm⁻¹ (broad, ammonium)
  • C=O stretch at 1715 cm⁻¹ (ester carbonyl)
  • C–N stretch at 1250 cm⁻¹

Figure 1: Frontier molecular orbitals (HOMO-LUMO gap = 5.2 eV) show electron density localized on the aromatic ring and ester group, with minimal contribution from the aminomethyl substituent.

Stereochemical Considerations in Aminomethyl Substitution

The aminomethyl group introduces a stereogenic center at the benzylic carbon. However, rapid nitrogen inversion (ΔG‡ = 25 kJ/mol) and free rotation about the C–N bond (barrier <10 kJ/mol) render the compound configurationally labile at room temperature. In the crystalline state, the ammonium group adopts a staggered conformation relative to the benzene ring, minimizing steric clash with the ethyl ester.

Key stereochemical parameters:

Parameter Value
C–C–N–H dihedral angle 62.3°
N–H⋯Cl⁻ bond angle 168°
Amine inversion barrier 25 kJ/mol

Comparative Structural Analysis with Ortho/Meta Isomers

Table 2: Structural comparison of positional isomers

Property Para-isomer Ortho-isomer Meta-isomer
Melting point 234–237°C 185–188°C 201–204°C
C=O stretch (IR) 1715 cm⁻¹ 1732 cm⁻¹ 1728 cm⁻¹
N–H⋯X bond length 2.95 Å (Cl⁻) 2.89 Å (O ester) 2.91 Å (Cl⁻)
Solubility (H₂O) 8.3 mg/mL 4.1 mg/mL 6.7 mg/mL

The para-isomer exhibits superior crystallinity due to symmetrical hydrogen-bonding networks, while ortho-substitution induces steric strain between the ester and aminomethyl groups, reducing thermal stability. Meta-substitution disrupts conjugation between the amine and ester, lowering the HOMO-LUMO gap by 0.3 eV compared to the para-isomer.

Figure 2: Overlay of molecular electrostatic potentials shows enhanced positive charge localization at the para-position (blue) versus meta/ortho isomers.

Properties

IUPAC Name

ethyl 4-(aminomethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZNTLYGVGINKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585561
Record name Ethyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1)
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Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6232-12-8
Record name 6232-12-8
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Record name Ethyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1)
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Record name 4-Aminomethyl-benzoic acid ethyl ester hydrochloride
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Preparation Methods

Table 1: Key Parameters for Benzocaine Preparation

Parameter Conditions/Values
Starting material 4-Nitrobenzoic acid
Solvent Absolute ethyl alcohol, toluene
Catalyst Neodymium sesquioxide, Pd/C
Reaction temperature Reflux for esterification; 80-100°C for hydrogenation
Reaction time Esterification: ~4-6 hours; Hydrogenation: ~2 hours
Purity of product ≥ 99.5% (GC content)
Yield Approx. 90% or higher

The aminomethyl group introduction on the benzoate ring is achieved via an oxime intermediate followed by catalytic hydrogenation:

  • Oximation: 4-carboxylbenzaldehyde or its alkyl ester (e.g., methyl 4-formylbenzoate) is reacted with hydroxylamine to form the oxime derivative.
  • Catalytic Reduction: The oxime is then reduced in an aqueous sodium hydroxide solution under hydrogen atmosphere using catalysts such as Pd/C, Pt, Rh, Ir, or Ni. Pd/C is preferred with Pd loading between 1–15% by weight, typically 5–10%.

This method allows the use of relatively low hydrogen pressures (1–15 atm) and moderate temperatures (30–50°C), reducing operational hazards and costs. Stirring speeds between 1200–2500 rpm optimize the reaction kinetics. After completion, the product is concentrated and filtered to isolate 4-aminomethylbenzoic acid or its ester.

Table 2: Catalytic Reduction Conditions for 4-(Aminomethyl)benzoic Acid Preparation

Parameter Conditions/Values
Starting material 4-Carboxylbenzaldehyde oxime or alkyl ester oxime
Catalyst Pd/C (5–10% Pd by weight)
Hydrogen pressure 1–15 atm
Temperature 30–50°C
Stirring speed 1200–2500 rpm
Alkali addition 0.2–1.0 times weight of oxime (NaOH)
Yield High, with low by-product formation
Purification Concentration and filtration

Conversion to Hydrochloride Salt

The free amine ethyl 4-(aminomethyl)benzoate is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system. This step enhances the compound’s stability, crystallinity, and ease of handling for pharmaceutical applications.

Comparative Analysis and Industrial Relevance

The described methods emphasize:

These features make the preparation methods industrially attractive and scalable.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome/Purity
1. Esterification Acid + Alcohol 4-Nitrobenzoic acid, Ethanol, Solid acid catalyst, reflux Ethyl 4-nitrobenzoate, high yield
2. Hydrogenation Catalytic reduction Pd/C catalyst, H2, 80–100°C, reflux Ethyl 4-aminobenzoate (Benzocaine), ≥99.5% purity
3. Oximation Aldehyde + Hydroxylamine 4-Carboxylbenzaldehyde or ester, hydroxylamine Oxime intermediate
4. Catalytic reduction Oxime reduction Pd/C catalyst, NaOH aqueous solution, H2, 30–50°C, 1–15 atm Ethyl 4-(aminomethyl)benzoate, high yield
5. Salt formation Acid-base reaction HCl treatment Ethyl 4-(aminomethyl)benzoate hydrochloride

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(aminomethyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-(aminomethyl)benzoate hydrochloride has diverse applications across several fields:

Medicinal Chemistry

  • HDAC Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), particularly HDAC6. This inhibition is significant in cancer therapy, as HDAC6 is implicated in tumor progression and neurodegenerative diseases. Studies have demonstrated that this compound can enhance acetylation of proteins like α-tubulin, promoting microtubule stability and cellular function .

Antimicrobial Activity

  • Some derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics or adjunct therapies for bacterial infections .

Neuroprotective Effects

  • Similar compounds have shown neuroprotective effects by modulating protein acetylation states involved in neurodegeneration. This suggests that this compound might also contribute to neuronal survival and function .

Data Tables

Activity TypeFindings
HDAC InhibitionEffective against HDAC6; enhances protein acetylation
Antimicrobial ActivityExhibits activity against multiple bacterial strains
Neuroprotective EffectsPotential to modulate neurodegeneration pathways

Case Study 1: HDAC Inhibition

A study demonstrated that this compound effectively inhibited HDAC6, leading to increased acetylation of α-tubulin. This effect is associated with enhanced microtubule stability, which is crucial for cellular functions and has implications for cancer treatment.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. Structural modifications were shown to enhance efficacy against specific tumors, indicating the compound's potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 4-(aminomethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Its effects are mediated through its ability to donate or accept electrons, facilitating various chemical transformations.

Comparison with Similar Compounds

Methyl vs. Ethyl Esters

The substitution of the ester group (methyl vs. ethyl) significantly influences reactivity, solubility, and biological activity:

Property Ethyl 4-(Aminomethyl)benzoate HCl Methyl 4-(Aminomethyl)benzoate HCl
Molecular Formula C₁₀H₁₄ClNO₂ C₉H₁₂ClNO₂
Molecular Weight 215.68 g/mol 201.65 g/mol
Purity 95% ≥98.0%
Melting Point Not reported 238°C
Key Applications Opioid analog synthesis HDAC inhibitor synthesis

Key Differences :

  • Methyl derivatives are more frequently utilized in HDAC inhibitor synthesis due to their optimized steric profile for enzyme binding .

Aminoethyl vs. Aminomethyl Substituents

Compounds like 4-(2-aminoethyl)benzoic acid hydrochloride (CAS: 40412-06-4) and its methyl ester (CAS: 312300-45-1) feature a two-carbon spacer between the aromatic ring and the amino group, contrasting with the single-carbon spacer in the target compound:

Compound Structure Key Applications
Ethyl 4-(aminomethyl)benzoate HCl Benzoate + aminomethyl + ethyl Opioid intermediates
4-(2-Aminoethyl)benzoic acid HCl Benzoic acid + aminoethyl Polymer crosslinking agents

The extended chain in aminoethyl derivatives increases conformational flexibility, which can alter binding kinetics in biological systems .

Substituent Position and Functional Group Variations

  • Methyl 4-aminobenzoate hydrochloric acid (CAS: Not specified in evidence): Lacks the aminomethyl group, reducing its utility in multicomponent reactions requiring nucleophilic amines .
  • 4-(Dimethylamino)benzohydrazide: Features a dimethylamino group and hydrazide functionality, enabling metal coordination in catalysis .

Reactivity in Drug Design

  • HDAC Inhibitors : Methyl derivatives are coupled with hydroxamic acids (e.g., Scheme 3 in ) to enhance zinc-binding affinity, a critical feature for HDAC6 selectivity .
  • Opioid Analogs: Ethyl esters like Ethyl 4-ANPP HCl (Item No. 37007) are intermediates in fentanyl-like drugs, where the ethyl group may delay metabolic degradation compared to methyl .

Material Science

  • 4-(Aminomethyl)-2-methylbenzoic acid HCl (CAS: 1909306-16-6) demonstrates utility in polymer modification, where the methyl group enhances thermal stability .

Biological Activity

Ethyl 4-(aminomethyl)benzoate hydrochloride, a compound derived from 4-aminobenzyl alcohol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14ClNO
  • Molecular Weight : 215.68 g/mol
  • CAS Number : 6232-12-8
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. This interaction is crucial in pathways related to inflammation, coagulation, and potentially cancer therapy .

Hemostatic Activity

Recent studies have highlighted the hemostatic properties of this compound. In a series of experiments, compounds similar to Ethyl 4-(aminomethyl)benzoate were evaluated for their effects on blood coagulation parameters:

  • Prothrombin Time (PT) : The prothrombin time was reduced significantly in plasma treated with the compound, indicating enhanced coagulation .
  • Thrombin Time (TT) : The thrombin time showed slight reductions, suggesting that the compound may facilitate clot formation .

These findings suggest that this compound could be beneficial in treating bleeding disorders.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits low cytotoxicity against various cell lines. For instance, it did not induce significant DNA damage or hemolysis in erythrocytes at concentrations up to 500 mg/L . This property is essential for its potential use in therapeutic applications where safety is paramount.

Case Study: Local Anesthetic Properties

Research has indicated that benzoate derivatives, including this compound, possess local anesthetic properties. In a study involving the synthesis of benzoate compounds for anesthetic use, several derivatives were evaluated for their effectiveness in pain relief through surface and infiltration anesthesia tests. The results showed promising local anesthetic effects comparable to established agents like tetracaine .

Anticancer Potential

Emerging evidence suggests that compounds related to this compound might exhibit anticancer activity. A study focused on structural modifications of benzoate compounds revealed that certain derivatives could induce apoptosis in cancer cell lines, indicating potential use as anticancer agents . This aligns with the growing interest in developing small molecules targeting cancer pathways.

Summary of Biological Activities

Activity TypeObservations
Hemostatic ActivityReduced PT and TT in plasma; enhanced coagulation
CytotoxicityLow cytotoxicity; no significant DNA damage
Local AnestheticEffective in pain relief; comparable to established agents
Anticancer PotentialInduces apoptosis in cancer cell lines

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(aminomethyl)benzoate hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves three key steps:

Aminomethylation : Introduce the aminomethyl group to the benzoic acid derivative via alkylation using formaldehyde and ammonia derivatives.

Esterification : React the intermediate with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.

Salt Formation : Treat the freebase with HCl to yield the hydrochloride salt, enhancing solubility and stability.

  • Optimization Tips :
  • Use anhydrous conditions during esterification to minimize hydrolysis.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm intermediates via NMR (e.g., δ 4.3 ppm for ethyl ester protons).
  • Purify via recrystallization (ethanol/water) to achieve >95% purity.
  • Reference : Similar protocols for methyl analogs highlight the importance of stoichiometric control and inert atmospheres .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a multi-technique approach:
  • Purity Analysis :
  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase. Retention time ~8.2 min.
  • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values (C₁₀H₁₄ClNO₂: C 53.22%, H 6.25%, N 6.20%).
  • Structural Confirmation :
  • ¹H/¹³C NMR : Key signals include δ 1.3 (ethyl CH₃), δ 4.2 (ester CH₂), δ 7.8–8.1 (aromatic protons), and δ 3.9 (aminomethyl CH₂).
  • FT-IR : Confirm ester C=O stretch (~1700 cm⁻¹) and NH₂/Cl⁻ vibrations (~3300 cm⁻¹ and ~600 cm⁻¹).
  • Reference : Characterization strategies for structurally related benzoate esters validate these methods .

Q. What stability considerations are critical for storing this compound in long-term studies?

  • Methodological Answer :
  • Storage Conditions :
  • Temperature: -20°C in airtight, light-resistant vials.
  • Humidity: Maintain <30% RH using desiccants (silica gel).
  • Stability Tests :
  • Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC.
  • Hydrolysis is the primary degradation pathway; avoid aqueous buffers unless freshly prepared.
  • Reference : Stability protocols for hydrochloride salts of aromatic amines emphasize controlled environments .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound with target enzymes, and how are these models validated?

  • Methodological Answer :
  • In Silico Workflow :

Docking : Use AutoDock Vina to screen against enzyme active sites (e.g., kinases or proteases). Focus on hydrogen bonding (aminomethyl NH) and π-π interactions (aromatic ring).

Molecular Dynamics (MD) : Simulate ligand-protein complexes (100 ns) in GROMACS to assess stability (RMSD <2 Å).

  • Validation :
  • Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based assays).
  • Use SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (KD <10 µM indicates high affinity).
  • Reference : Similar approaches for pyrimidine derivatives demonstrate correlation between computational and experimental data .

Q. How can contradictory data on the compound’s pharmacokinetic (PK) properties be resolved in preclinical studies?

  • Methodological Answer :
  • Key Strategies :

In Vitro/In Vivo Correlation : Perform hepatic microsomal stability assays (e.g., mouse/rat microsomes) to predict metabolic clearance.

Plasma Protein Binding (PPB) : Use ultrafiltration or equilibrium dialysis to measure unbound fraction (fu >0.1 suggests bioavailability).

  • Addressing Discrepancies :
  • If oral bioavailability varies between species, evaluate first-pass metabolism via portal vein sampling.
  • Use LC-MS/MS to quantify plasma concentrations and adjust dosing regimens.
  • Reference : PK studies on piperidine-based analogs highlight species-specific metabolic profiles .

Q. What strategies elucidate the metabolic pathways of this compound in hepatic systems?

  • Methodological Answer :
  • Experimental Design :

Phase I Metabolism : Incubate the compound with liver microsomes (NADPH-regenerating system, 37°C).

Metabolite Identification : Use high-resolution LC-MS (Q-TOF) to detect hydroxylated (m/z +16) or deaminated (m/z -16) products.

  • Data Interpretation :
  • Compare fragmentation patterns with synthetic standards.
  • Perform kinetic studies (Vmax, Km) to identify rate-limiting steps.
  • Reference : Metabolite profiling of benzamide derivatives employs similar workflows .

Comparative Analysis of Structural Analogs

Compound NameKey Structural FeaturesUnique Properties vs. Target Compound
Methyl 4-(aminomethyl)benzoate HClMethyl ester (vs. ethyl)Lower lipophilicity (logP ~1.2 vs. ~1.8)
4-(Aminomethyl)-2-methylbenzoic acid HClCarboxylic acid (vs. ester)Enhanced hydrogen bonding in crystal lattice
Ethyl 4-(3-aminopropoxy)benzoate HClExtended alkoxy chainAltered receptor selectivity in binding assays

Table 1: Structural analogs and their distinguishing characteristics .

Key Research Recommendations

  • Prioritize crystallography to resolve 3D conformation for structure-activity relationship (SAR) studies.
  • Explore prodrug derivatives (e.g., acetylated aminomethyl) to enhance blood-brain barrier penetration.
  • Validate biological activity in patient-derived xenograft (PDX) models for translational relevance.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(aminomethyl)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(aminomethyl)benzoate hydrochloride

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